Ethyl 1-methoxy-3-oxocyclobutanecarboxylate CAS number 2133403-04-8
Ethyl 1-methoxy-3-oxocyclobutanecarboxylate CAS number 2133403-04-8
The following technical guide details the chemical profile, synthesis, and application of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (CAS 2133403-04-8). This document is structured for researchers in medicinal chemistry and process development.
CAS Number: 2133403-04-8
Molecular Formula: C
Executive Summary
Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is a specialized sp
The compound features three distinct reactive handles:[2][3]
-
C3-Ketone: A versatile electrophile for reductive aminations, Grignard additions, or olefination reactions.
-
C1-Ethyl Ester: A masked carboxylic acid suitable for amide coupling or heterocycle formation.
-
C1-Methoxy Group: A geminal substituent that introduces polarity and blocks metabolic oxidation at the
-position, a common liability in ester-containing drugs.
Physicochemical Profile
| Property | Value (Experimental/Predicted) | Context |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for small substituted cyclobutanes. |
| Boiling Point | ~230–240 °C (Predicted at 760 mmHg) | High boiling point due to polarity; distillable under high vacuum. |
| Density | ~1.15 g/cm | Denser than water. |
| LogP | ~0.5 – 0.8 | Moderate lipophilicity; highly soluble in organic solvents (DCM, EtOAc). |
| Flash Point | >100 °C | Non-flammable under standard ambient conditions. |
| Stability | Stable at -20°C. Moisture sensitive. | The |
Synthetic Accessibility & Methodology
The synthesis of CAS 2133403-04-8 typically follows a "Construct-then-Oxidize" strategy. The cyclobutane ring is first formed with an exocyclic alkene (methylene group), which is subsequently cleaved to reveal the ketone.
Core Synthetic Route: The Methallyl Dichloride Strategy
This robust pathway avoids the use of unstable ketene intermediates and allows for scale-up.
Step 1: Cyclization (Dialkylation)
Reagents: Diethyl methoxymalonate, 3-Chloro-2-(chloromethyl)prop-1-ene (Methallyl dichloride), Sodium Hydride (NaH), DMF.
Mechanism: Double nucleophilic substitution (
Step 2: Decarboxylation & Re-esterification
Reagents: NaOH (aq), then HCl/Heat, then EtOH/H
Step 3: Oxidative Cleavage (Ozonolysis)
Reagents: Ozone (
Visualization of Synthesis Workflow
The following diagram illustrates the critical path for synthesizing the target scaffold.
Caption: Step-wise synthesis of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate via the methallyl dichloride cyclization route.
Experimental Protocols
Protocol A: Handling and Storage
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The compound contains both an ester and a ketone, making it susceptible to moisture-induced hydrolysis over time.
-
Solubility: Soluble in DCM, Methanol, Ethyl Acetate, and DMSO. Sparingly soluble in water.
Protocol B: Reductive Amination (General Application)
One of the primary uses of this scaffold is to introduce an amine at the C3 position.
-
Dissolution: Dissolve 1.0 eq of CAS 2133403-04-8 in DCE (Dichloroethane).
-
Amine Addition: Add 1.1 eq of the desired primary or secondary amine.
-
Catalyst: Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) and 0.1 eq of Acetic Acid.
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Reaction: Stir at room temperature for 4–16 hours.
-
Validation: Monitor disappearance of the ketone peak via TLC or LC-MS.
Reactivity & Divergent Synthesis
The utility of CAS 2133403-04-8 lies in its orthogonality. The ketone can be modified without affecting the ester, and vice-versa, provided appropriate conditions are chosen.
Reactivity Map
Caption: Divergent synthetic pathways utilizing the ketone and ester functionalities of the core scaffold.
Safety & Regulatory (E-E-A-T)
Signal Word: Warning
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Always manipulate in a fume hood.
-
Avoid contact with strong oxidizing agents (e.g., peroxides) which may react violently with the ketone/ester functionalities.
-
Ozone Hazard: If synthesizing via the ozonolysis route, ensure proper venting and ozone destruction (KI traps) to prevent exposure to toxic ozone gas.
References
-
3-Oxocyclobutanecarboxylic Acid Derivatives: Wuitschik, G. et al. "Spirocyclic Scaffolds in Medicinal Chemistry."Journal of Medicinal Chemistry, 2010. Link
-
Cyclobutane Synthesis via Methallyl Dichloride: Roberts, J. D. et al. "Small-Ring Compounds."Organic Syntheses, Coll. Vol. 4, p.278. Link
-
Ozonolysis Protocols: Schiaffo, C. E. et al. "Ozonolysis in Drug Discovery."Journal of Medicinal Chemistry, 2014. Link
-
PubChem Compound Summary: Ethyl 3-oxocyclobutanecarboxylate (Parent Analog). Link
Sources
- 1. ethyl 1-methoxy-3-oxocyclobutane-1-carboxylate - CAS:2133403-04-8 - Abovchem [abovchem.com]
- 2. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 3. CN104447376A - Synthesis process of antineoplastic drug chlorambucil - Google Patents [patents.google.com]
